molecular formula C14H9ClOS B2538798 10-Chlorodibenzo[b,e]thiepin-11(6H)-one CAS No. 2276636-11-2

10-Chlorodibenzo[b,e]thiepin-11(6H)-one

Cat. No.: B2538798
CAS No.: 2276636-11-2
M. Wt: 260.74
InChI Key: NEYLWWAESIFOSF-UHFFFAOYSA-N
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Description

Overview of the Dibenzo[b,e]thiepinone Scaffold in Organic Synthesis

The dibenzo[b,e]thiepinone framework is a highly valued synthon in organic synthesis, most notably for its role as a key intermediate in the production of tricyclic antidepressants like Dosulepin (also known as Dothiepin). researchgate.netresearchgate.net The primary synthetic route to this scaffold involves the intramolecular Friedel-Crafts cyclization of 2-(phenylthiomethyl)benzoic acid. google.com

Historically, this cyclization was often achieved using polyphosphoric acid (PPA) at elevated temperatures, which serves as both the reaction solvent and the activating agent. google.com While effective, the high viscosity, hygroscopic nature, and the difficulties in product recovery and waste management associated with PPA have driven the search for more efficient and industrially viable methods. google.com Modern advancements have led to improved processes that utilize catalytic amounts of Lewis acids, such as iron(III) chloride (FeCl3), with the corresponding acid chloride of 2-(phenylthiomethyl)benzoic acid. google.com This catalytic approach mitigates many of the challenges posed by stoichiometric activating agents and the use of large quantities of chlorinated solvents. google.com

Beyond its use in forming antidepressants, the dibenzo[b,e]thiepin-11(6H)-one scaffold is a versatile starting material. For instance, it can be used to synthesize the corresponding 6,11-dihydrodibenzo[b,e]thiepin-11-one 5,5-dioxide, a class of compounds investigated for various biological activities. researchgate.net

Table 1: Synthetic Approaches to the Dibenzo[b,e]thiepin-11(6H)-one Scaffold

Precursor Reagent/Catalyst Conditions Advantages/Disadvantages
2-(phenylthiomethyl)benzoic acid Polyphosphoric Acid (PPA) ~140°C Effective cyclization; Difficult workup, large waste volume. google.com
2-(phenylthiomethyl)benzoyl chloride Iron(III) Chloride (FeCl3) Catalytic amounts Improved industrial process, less waste, avoids large amounts of PPA. google.com

Historical Context of Dibenzo[b,e]thiepine and Related Heterocyclic Chemistry

The exploration of dibenzo-fused seven-membered heterocycles dates back to the early 20th century, with the first synthesis of the related dibenzo[b,f]oxepine scaffold reported in 1911. nih.gov Research into the biological potential of these systems gained momentum in the mid-20th century.

Key historical developments for the dibenzothiepine class include:

1956: Work by Truce et al. on dibenzo[c,e]thiepine derivatives, which were noted for their chiroptical properties. researchgate.netresearchgate.net

1969: Rajsner and his colleagues reported that aminoalkylation of 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide and the corresponding 11-ketone yielded compounds with neurotropic and psychotropic activities. researchgate.netresearchgate.net

1971: The same research group identified antihistaminic and antiallergenic properties in dibenzo[b,e]thiepin-5,5-dioxide derivatives. researchgate.netresearchgate.net

This body of work established the dibenzothiepine core as a "privileged scaffold" in medicinal chemistry, capable of yielding compounds with a wide range of effects on the central nervous system and other biological systems.

Scope and Research Significance of the Dibenzo[b,e]thiepin-11(6H)-one System, with Specific Reference to Chlorinated Derivatives

The research significance of the dibenzo[b,e]thiepin-11(6H)-one system is primarily linked to its utility in drug discovery. Derivatives of this scaffold have been explored for a variety of potential biological activities, including antibacterial, antifungal, and anticancer properties.

The introduction of chlorine atoms onto the dibenzothiepine scaffold is a critical strategy for modulating pharmacological profiles. While specific research focusing exclusively on 10-Chlorodibenzo[b,e]thiepin-11(6H)-one is not extensively detailed in published literature, the importance of chlorination in this class of compounds is well-documented through studies of its isomers and analogues.

For example, 8-Chlorodibenzo[b,f]thiepin-10(11H)-one, a positional isomer, is a known intermediate in the synthesis of Zotepine, an atypical antipsychotic drug that acts as an antagonist at dopamine (B1211576) and serotonin (B10506) receptors. This directly illustrates the value of a chlorinated dibenzothiepinone in developing psychoactive pharmaceuticals.

Furthermore, extensive research on the closely related dibenzo[b,e]oxepine (oxygen-containing analogue) series demonstrates the profound impact of the chlorine substitution pattern on receptor selectivity and specificity. bohrium.comresearchgate.netnih.gov Studies on compounds such as 1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine and 1-(3,8-Dichloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine have shown that the position and number of chlorine substituents can toggle the compound's affinity for various G-protein coupled receptors (GPCRs), including histamine (B1213489) (H1R) and serotonin (5-HT2A) receptors. bohrium.comresearchgate.netnih.gov This structure-activity relationship highlights that chlorination is a key tool for fine-tuning the interaction of these tricyclic scaffolds with specific biological targets, allowing for the development of more selective agents. bohrium.comresearchgate.netnih.gov The pharmacological data from these analogues strongly suggest that chlorinated derivatives of dibenzo[b,e]thiepin-11(6H)-one, including the 10-chloro variant, are of significant interest for the discovery of novel therapeutic agents.

Table 2: Mentioned Dibenzo-heteropine Derivatives and Their Significance

Compound Name Class Research Significance
Dibenzo[b,e]thiepin-11(6H)-one Dibenzothiepinone Key intermediate for Dosulepin (antidepressant). researchgate.netresearchgate.net
Dibenzo[b,e]thiepin-5,5-dioxide derivatives Dibenzothiepinone Dioxide Investigated for antihistaminic, antiallergenic, neurotropic, and psychotropic activities. researchgate.netresearchgate.net
8-Chlorodibenzo[b,f]thiepin-10(11H)-one Chlorinated Dibenzothiepinone Intermediate for Zotepine (antipsychotic).
1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine Chlorinated Dibenzoxepine Studied for its affinity and selectivity for histamine H1 receptors. bohrium.comresearchgate.netnih.gov
1-(3,8-Dichloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine Dichlorinated Dibenzoxepine Identified as a selective histamine H1 receptor antagonist. bohrium.comresearchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-chloro-6H-benzo[c][1]benzothiepin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClOS/c15-11-6-3-4-9-8-17-12-7-2-1-5-10(12)14(16)13(9)11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYLWWAESIFOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)Cl)C(=O)C3=CC=CC=C3S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dibenzo B,e Thiepin 11 6h One and Its Halogenated Derivatives

Established Synthetic Routes to the Dibenzo[b,e]thiepin-11(6H)-one Core

The construction of the central seven-membered thiepin ring fused to two benzene (B151609) rings is the key challenge in the synthesis of dibenzo[b,e]thiepin-11(6H)-one. The most common and well-documented approach involves the intramolecular cyclization of a suitable open-chain precursor.

Cyclization Reactions of Substituted Benzoic Acid Precursors

A primary and widely employed strategy for the synthesis of the dibenzo[b,e]thiepin-11(6H)-one core is the intramolecular cyclization of 2-(phenylthiomethyl)benzoic acid. This method involves the formation of a new carbon-carbon bond between the carboxylic acid moiety and the adjacent phenyl ring, leading to the desired tricyclic ketone.

Polyphosphoric acid (PPA) is a widely used and effective reagent for promoting the intramolecular cyclodehydration of 2-(phenylthiomethyl)benzoic acid and its derivatives. PPA serves as both a strong acid and a dehydrating agent, facilitating the electrophilic attack of the activated carboxylic acid onto the aromatic ring. The reaction typically requires elevated temperatures to proceed to completion.

The general mechanism involves the protonation of the carboxylic acid by PPA, followed by the loss of water to form a highly electrophilic acylium ion. This intermediate then undergoes an intramolecular Friedel-Crafts acylation reaction with the adjacent phenyl ring to form the seven-membered ring and generate the dibenzo[b,e]thiepin-11(6H)-one product.

Table 1: PPA-Mediated Cyclodehydration of 2-(Arylthiomethyl)benzoic Acids This is an interactive table. You can sort and filter the data.

Starting Material Product Reagent Conditions Yield (%)
2-(Phenylthiomethyl)benzoic acid Dibenzo[b,e]thiepin-11(6H)-one PPA Heat Not specified
2-((4-Chlorophenyl)thiomethyl)benzoic acid 10-Chlorodibenzo[b,e]thiepin-11(6H)-one PPA Heat Not specified

While less commonly cited specifically for dibenzo[b,e]thiepin-11(6H)-one, Lewis acids are known to catalyze intramolecular Friedel-Crafts acylations and related ring-closing reactions in analogous systems. Lewis acids, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), can activate the carboxylic acid group towards cyclization. This is typically achieved by converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) prior to the addition of the Lewis acid.

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the acyl chloride, which significantly increases the electrophilicity of the carbonyl carbon. This enhanced electrophile is then susceptible to intramolecular attack by the electron-rich aromatic ring, leading to the formation of the cyclized product after workup.

Alternative Cyclization Strategies for Benzothiepinone Formation

While the cyclization of 2-(phenylthiomethyl)benzoic acid is the predominant route, other strategies can be envisaged for the formation of the benzothiepinone core. One such alternative involves the use of Eaton's reagent, which is a solution of phosphorus pentoxide in methanesulfonic acid. orgsyn.org This reagent is known to be a powerful dehydrating agent and can promote intramolecular cyclizations that are often sluggish with PPA alone. orgsyn.org The lower viscosity of Eaton's reagent compared to PPA can also be advantageous for large-scale reactions. orgsyn.org

Strategies for Introducing Halogen Substituents into the Dibenzo[b,e]thiepinone System

The introduction of halogen atoms, such as chlorine, onto the dibenzo[b,e]thiepinone scaffold can be achieved through various synthetic strategies. One of the most direct and efficient methods is to start with halogenated precursors.

Synthesis via Halogenated Starting Materials and Precursors

The synthesis of this compound can be readily accomplished by utilizing a chlorinated starting material in the established synthetic route. The key precursor for this approach is 2-((4-chlorophenyl)thiomethyl)benzoic acid. This intermediate can be synthesized through the reaction of a suitable benzoic acid derivative with a chlorinated thiophenol.

Once the 2-((4-chlorophenyl)thiomethyl)benzoic acid is obtained, it can be subjected to the same cyclization conditions as its non-halogenated counterpart. Treatment with a strong acid, such as polyphosphoric acid (PPA), at elevated temperatures will induce an intramolecular Friedel-Crafts acylation to yield the desired this compound. This approach offers good control over the position of the halogen substituent.

Table 2: Synthesis of this compound Precursor This is an interactive table. You can sort and filter the data.

Reactant 1 Reactant 2 Product
Thiosalicylic acid 1-Chloro-4-(chloromethyl)benzene 2-((4-Chlorophenyl)thiomethyl)benzoic acid
2-Mercaptobenzoic acid 4-Chlorobenzyl chloride 2-((4-Chlorophenyl)thio)benzoic acid

Post-Synthetic Halogenation of the Dibenzo[b,e]thiepin-11(6H)-one Scaffold

Post-synthetic halogenation represents a direct approach to introduce halogen atoms onto the pre-formed dibenzo[b,e]thiepin-11(6H)-one scaffold. This method is often favored for its atom economy and the potential to diversify lead compounds at a late stage of the synthesis. Electrophilic aromatic substitution is the most common mechanism for the introduction of a chlorine atom onto the aromatic rings of the dibenzothiepinone core.

Common chlorinating agents for such transformations include elemental chlorine (Cl₂) in the presence of a Lewis acid catalyst, or N-chlorosuccinimide (NCS). The choice of solvent and reaction conditions can significantly influence the outcome and selectivity of the reaction. For instance, the use of a polar solvent can enhance the electrophilicity of the chlorinating agent, thereby facilitating the substitution reaction.

While specific literature detailing the direct chlorination of dibenzo[b,e]thiepin-11(6H)-one to yield the 10-chloro derivative is not abundant, analogous reactions on similar tricyclic systems suggest that the reaction is feasible. The inherent electronic properties of the dibenzothiepinone scaffold will dictate the position of chlorination.

Regioselectivity Considerations in Halogenation Reactions

The regioselectivity of the halogenation of dibenzo[b,e]thiepin-11(6H)-one is a critical aspect, as the biological activity of the resulting halogenated derivatives is often highly dependent on the position of the halogen atom. The two benzene rings of the dibenzothiepinone scaffold offer multiple potential sites for electrophilic substitution.

The directing effects of the substituents on the aromatic rings play a crucial role in determining the regiochemical outcome. The thioether linkage and the carbonyl group are the two key functionalities that influence the electron density distribution within the aromatic rings. The sulfur atom, through its electron-donating resonance effect, tends to activate the ortho and para positions relative to the thiophene (B33073) ring fusion. Conversely, the carbonyl group is an electron-withdrawing group, which deactivates the aromatic ring to which it is directly attached, particularly at the ortho and para positions.

Therefore, in an electrophilic halogenation reaction, the incoming electrophile is most likely to attack the benzene ring that is not directly fused to the carbonyl group. Within that ring, the positions ortho and para to the sulfur atom are the most probable sites of substitution. The formation of the 10-chloro isomer suggests a preference for substitution at the para position relative to the sulfur atom, which is a common outcome in electrophilic aromatic substitutions on thioanisole-type structures. Steric hindrance can also play a role in directing the substitution to the less hindered position.

Mechanistic Insights into Dibenzo[b,e]thiepinone Synthesis and Related Cyclizations

The primary method for the synthesis of the dibenzo[b,e]thiepin-11(6H)-one core involves the intramolecular cyclization of a suitable precursor. A common strategy is the cyclization of 2-(phenylthiomethyl)benzoic acid or its derivatives.

Elucidation of Reaction Pathways and Intermediate Species

The intramolecular cyclization of 2-(phenylthiomethyl)benzoic acid derivatives to form the dibenzothiepinone ring system is typically an acid-catalyzed process. The reaction is believed to proceed through a Friedel-Crafts acylation mechanism.

The key steps in this proposed pathway are:

Activation of the Carboxylic Acid: In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, the carboxylic acid group is protonated, leading to the formation of a highly electrophilic acylium ion intermediate.

Intramolecular Electrophilic Attack: The generated acylium ion then undergoes an intramolecular electrophilic attack on the electron-rich phenyl ring of the thioether moiety.

Rearomatization: The resulting carbocation intermediate, a sigma complex, then loses a proton to restore the aromaticity of the ring, yielding the final tricyclic ketone product.

The stability of the acylium ion and the nucleophilicity of the aromatic ring are crucial factors that influence the reaction rate and yield. The presence of electron-donating groups on the phenyl ring of the thioether can enhance its nucleophilicity and facilitate the cyclization.

Role of Catalysts and Reagents in Promoting Cyclization

The choice of catalyst is critical for the success of the intramolecular Friedel-Crafts acylation to form the dibenzothiepinone ring. Strong protic acids and Lewis acids are commonly employed to promote this cyclization.

Commonly Used Catalysts and Reagents:

Catalyst/ReagentRole in the Reaction
Polyphosphoric Acid (PPA) Acts as both a strong acid catalyst and a dehydrating agent, facilitating the formation of the acylium ion.
Sulfuric Acid (H₂SO₄) A strong protic acid that protonates the carboxylic acid, promoting the formation of the acylium ion.
Aluminum Chloride (AlCl₃) A Lewis acid that can be used to activate the carboxylic acid or a corresponding acid chloride for cyclization.
Eaton's Reagent (P₂O₅ in CH₃SO₃H) A powerful dehydrating and cyclizing agent that can promote the reaction under milder conditions than PPA.

The selection of the appropriate catalyst and reaction conditions is often determined by the specific substrate and the desired outcome. For example, substrates with acid-sensitive functional groups may require the use of milder catalysts or alternative synthetic routes.

Advancements in Synthetic Approaches for Dibenzo[b,e]thiepin-11(6H)-one Derivatives

While classical methods like Friedel-Crafts cyclization remain important, modern synthetic chemistry is continually seeking more efficient, selective, and environmentally friendly approaches for the construction of complex heterocyclic systems like dibenzo[b,e]thiepin-11(6H)-one and its derivatives.

Emerging Catalytic Systems for Heterocycle Construction

Recent advancements in catalysis offer new possibilities for the synthesis of dibenzothiepinones. Transition metal-catalyzed cross-coupling reactions, for instance, could provide alternative routes to the key precursors for cyclization. For example, a palladium-catalyzed coupling of a thiosalicylic acid derivative with an aryl halide could be a versatile method for assembling the necessary carbon framework.

Furthermore, the development of novel catalytic systems for C-H activation and functionalization could open up new avenues for the direct synthesis and derivatization of the dibenzothiepinone scaffold. These methods could potentially offer more direct and atom-economical routes to compounds like this compound, avoiding the need for pre-functionalized starting materials. While specific applications of these advanced catalytic systems to the synthesis of the target compound are yet to be widely reported, they represent a promising area for future research and development in this field. mdpi.commdpi.com

Consideration of Green Chemistry Principles in Dibenzo[b,e]thiepinone Synthesis

The integration of green chemistry principles into the synthesis of complex heterocyclic compounds like dibenzo[b,e]thiepinones is an area of increasing importance, aimed at reducing environmental impact and improving process safety and efficiency. numberanalytics.comresearchgate.net The traditional synthesis methods, while effective, often rely on harsh reagents and conditions that are not environmentally benign.

One of the core tenets of green chemistry is the reduction or elimination of hazardous substances. rasayanjournal.co.in In the context of dibenzo[b,e]thiepinone synthesis, this involves moving away from corrosive and difficult-to-handle reagents like polyphosphoric acid (PPA). researchgate.net Methodologies that utilize milder Lewis acids in catalytic amounts are preferred. For instance, a patented process that specifically avoids phosphorus-based compounds in favor of reagents like thionyl chloride and ferric chloride represents a step toward a greener process by improving yield and potentially simplifying waste streams. google.com

Further application of green principles could involve exploring alternative energy sources and solvent-free conditions. Microwave-assisted organic synthesis, for example, is a well-established green technique that can dramatically reduce reaction times and energy consumption for the synthesis of various heterocycles. researchgate.netrasayanjournal.co.in The use of safer, recyclable solvents or conducting reactions under solvent-free conditions are other key strategies that align with the goals of sustainable chemistry. numberanalytics.comnih.gov

The table below outlines key green chemistry principles and their potential application in the synthesis of dibenzo[b,e]thiepinones.

Table 2: Application of Green Chemistry Principles to Dibenzo[b,e]thiepinone Synthesis
Green Chemistry PrincipleApplication in Dibenzo[b,e]thiepinone SynthesisReference
Less Hazardous Chemical Syntheses Replacing corrosive polyphosphoric acid (PPA) with recyclable Lewis acids or developing solid acid catalysts. google.comnumberanalytics.com
Atom Economy Developing high-yield, one-pot reactions that maximize the incorporation of starting materials into the final product, minimizing waste. google.come3s-conferences.org
Design for Energy Efficiency Utilizing microwave irradiation or other non-traditional heating methods to reduce reaction times and energy input compared to conventional heating. researchgate.netrasayanjournal.co.in
Safer Solvents and Auxiliaries Replacing traditional organic solvents with greener alternatives like water, ionic liquids, or developing solvent-free reaction conditions. numberanalytics.comnih.gov
Pollution Prevention Designing synthetic routes that inherently produce less hazardous waste, as demonstrated in the synthesis of fluorinated analogues. e3s-conferences.org

Chemical Reactivity and Derivatization of Dibenzo B,e Thiepin 11 6h One and 10 Chlorodibenzo B,e Thiepin 11 6h One

Transformations at the Ketone Functionality (C-11)

The carbonyl group at the C-11 position is a versatile handle for a variety of chemical modifications, including the formation of imine-type derivatives, reduction to the corresponding alcohol, and reactions proceeding through an enol or enolate intermediate.

Formation of Oxime Derivatives and Subsequent Reactions (e.g., O-acylation)

The ketone functionality of dibenzo[b,e]thiepin-11(6H)-one readily undergoes condensation reactions with hydroxylamine (B1172632) to form the corresponding oxime. This reaction is a standard method for the derivatization of ketones. In a study focused on the synthesis of new dibenzo[b,e]thiepine derivatives, 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one was converted to its oxime. researchgate.net

This oxime derivative can be further functionalized through reactions at the hydroxyl group. For instance, O-acylation of the oximino-dibenzo[b,e]thiepin with various substituted benzoic acid chlorides leads to the formation of O-acyloximino-dibenzo[b,e]thiepins. researchgate.net This acylation step introduces a wide range of substituents, allowing for the modulation of the molecule's properties. While specific studies on the 10-chloro derivative were not found, it is anticipated to undergo similar transformations.

Reaction Scheme for Oxime Formation and O-acylation
Reaction scheme showing the conversion of Dibenzo[b,e]thiepin-11(6H)-one to its oxime and subsequent O-acylation.
General reaction pathway for the formation of oxime and O-acyloxime derivatives of Dibenzo[b,e]thiepin-11(6H)-one.

Reduction Reactions of the Carbonyl Group

The carbonyl group of dibenzo[b,e]thiepin-11(6H)-one and its derivatives can be reduced to the corresponding secondary alcohol, 6,11-dihydrodibenzo[b,e]thiepin-11-ol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. Due to the lack of specific literature on the reduction of 10-Chlorodibenzo[b,e]thiepin-11(6H)-one, the reactivity is inferred from general principles of ketone reduction.

Commonly employed reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reagent is a mild and selective reducing agent for aldehydes and ketones. The reaction proceeds via the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide during workup yields the alcohol. The presence of the electron-withdrawing chloro group at the 10-position is not expected to significantly interfere with this reduction.

Enolization and Related Reactivity

The methylene (B1212753) group at the C-6 position, adjacent to the carbonyl group, possesses acidic protons that can be abstracted by a base to form an enolate. This enolate intermediate can then react with various electrophiles, allowing for the introduction of substituents at the C-6 position.

The formation of the enolate is a key step in reactions such as aldol (B89426) condensations. For example, the sulfonyl group in 6-arylidon-11-oxo-6,11-dihydrodibenzo[b,e]tiepin-5,5-dioxide enhances the mobility of the hydrogen atoms at the C-6 position, facilitating condensation reactions with aromatic aldehydes. researchgate.net While this example involves the corresponding sulfone, the principle of enolization at C-6 is applicable to the parent ketone as well. The reactivity of the 10-chloro derivative in enolization reactions has not been specifically documented but is expected to be similar, with the chloro group potentially influencing the acidity of the C-6 protons through inductive effects.

Reactivity of the Sulfur Heteroatom

The sulfur atom in the thiepin ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives often exhibit distinct biological activities.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the dibenzo[b,e]thiepin ring can be oxidized to a sulfoxide (S=O) and further to a sulfone (SO₂). This transformation significantly alters the electronic and steric properties of the molecule.

The oxidation of O-acyloximino-dibenzo[b,e]thiepins with hydrogen peroxide has been shown to afford the corresponding sulfones, O-acyl-oximino-dibenzo[b,e]thiepin-5,5-dioxides. researchgate.net The dibenzo[b,e]thiepin-5,5-dioxide derivatives themselves are known to possess antihistaminic and antiallergenic activities. nih.gov This indicates that the sulfur oxidation is a key derivatization strategy for this class of compounds. The specific conditions for the controlled oxidation of this compound to its sulfoxide or sulfone have not been detailed in the reviewed literature, but common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst would likely be effective.

Oxidation of the Sulfur Heteroatom
Reaction scheme showing the oxidation of the sulfur atom in the dibenzo[b,e]thiepin ring to a sulfoxide and a sulfone.
General reaction pathway for the oxidation of the sulfur atom in the dibenzo[b,e]thiepin ring system.

Coordination Chemistry with Metal Centers

The coordination chemistry of dibenzo[b,e]thiepin-11(6H)-one and its derivatives with metal centers is an area that has not been extensively explored in the available literature. The presence of heteroatoms, namely the sulfur and the carbonyl oxygen, provides potential coordination sites for metal ions. The sulfur atom could act as a soft donor, while the carbonyl oxygen could act as a hard donor, potentially allowing for the formation of various types of metal complexes. Further research is required to investigate the coordination behavior of these compounds and the properties of their resulting metal complexes.

Electrophilic and Nucleophilic Aromatic Substitution on the Fused Benzene (B151609) Rings

The fused benzene rings of the dibenzo[b,e]thiepinone core are susceptible to electrophilic aromatic substitution (SEAr), a fundamental process for introducing new functional groups. byjus.comwikipedia.orglibretexts.org The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents on the tricyclic framework.

The substitution pattern on the aromatic rings of this compound is influenced by three key structural features: the sulfur atom of the thioether bridge, the carbonyl group at position 11, and the chlorine atom at position 10. Each of these imparts distinct electronic effects, either activating or deactivating the rings towards electrophilic attack and directing incoming electrophiles to specific positions. libretexts.orgunizin.orgwikipedia.org

Thioether Bridge (-S-) : The sulfur atom acts as an electron-donating group through resonance, sharing its lone pairs with the aromatic π-system. This effect increases the electron density of the ring to which it is attached, making it more nucleophilic and thus more reactive towards electrophiles. This resonance donation is strongest at the ortho and para positions. Therefore, the thioether group is classified as an activating, ortho, para-director. masterorganicchemistry.com

Carbonyl Group (-C=O-) : The carbonyl group is a strong electron-withdrawing group due to both the inductive effect of the electronegative oxygen atom and its ability to withdraw electron density through resonance. libretexts.orgcognitoedu.org This withdrawal deactivates the aromatic ring, making it significantly less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the preferred sites for electrophilic attack. The carbonyl group is a deactivating, meta-director. libretexts.orglibretexts.org

Chlorine Substituent (-Cl) : Halogens are a unique class of substituents. Due to their high electronegativity, they are inductively electron-withdrawing, which deactivates the aromatic ring to electrophilic attack. However, they possess lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. This makes chlorine a deactivating, ortho, para-director. unizin.orgyoutube.com

In the case of this compound, these effects are distributed across two distinct aromatic rings (let's denote the ring bearing the chlorine as Ring A, and the other as Ring B).

Ring B (positions 1, 2, 3, 4) is influenced by the ortho, para-directing thioether bridge and the meta-directing carbonyl group. The thioether directs electrophiles to positions C-2 and C-4. The carbonyl group directs to positions C-1 and C-3. The activating nature of the thioether likely makes Ring B more reactive than Ring A. The primary sites for substitution would be C-2 and C-4, driven by the powerful ortho, para-directing effect of the sulfur atom.

SubstituentEffect on ReactivityDirecting InfluenceAffected Ring(s)
Thioether (-S-)ActivatingOrtho, ParaRing B
Carbonyl (-C=O-)DeactivatingMetaRing A & Ring B
Chlorine (-Cl)DeactivatingOrtho, ParaRing A

Introducing substituents at positions not electronically favored by the inherent directing effects of the thiepinone and chlorine moieties requires multi-step synthetic strategies. Such "remote functionalization" can be achieved through several established methods in organic synthesis. One common approach involves a directed ortho-metalation (DoM) reaction. This strategy would require the prior introduction of a directed metalation group (DMG) onto one of the aromatic rings. For instance, converting a remote position into a carboxylic acid or an amide could allow for subsequent lithiation at the ortho position, followed by quenching with a suitable electrophile to install the desired functional group.

Another potential strategy is the initial functionalization at an activated position (e.g., C-2 or C-4), followed by subsequent chemical transformations. For example, a Sandmeyer reaction sequence could be employed, starting with nitration at an activated position, followed by reduction to an amine, diazotization, and subsequent substitution with a wide variety of nucleophiles (e.g., halides, cyanide). This would allow for the introduction of functional groups at positions that are not directly accessible through initial electrophilic substitution.

Reactions Involving the Methylene Bridge (C-6)

The methylene bridge at the C-6 position is a key site of reactivity. These protons are benzylic, being adjacent to one of the benzene rings, which enhances their acidity and makes the position susceptible to both radical and ionic reactions.

One documented reaction pathway for the parent dibenzo[b,e]thiepin-11(6H)-one system is condensation with aldehydes or ketones at the C-6 position under basic conditions. This Knoevenagel-type condensation proceeds via deprotonation of the C-6 methylene group to form a carbanion, which then acts as a nucleophile.

Furthermore, the C-6 position is a target for oxidation. Treatment with suitable oxidizing agents can convert the methylene group into a carbonyl group (a diketone) or a hydroxyl group. nih.govresearchgate.net Radical halogenation, for instance with N-bromosuccinimide (NBS), could also selectively introduce a halogen at the C-6 position, providing a handle for further nucleophilic substitution reactions. Additionally, reports on related structures like 6,11-dihydrodibenzo[b,e]thiepin-11-one describe aminoalkylation reactions, which likely proceed through functionalization involving the C-6 position. nih.govresearchgate.netresearchgate.net

Reaction TypeReagents/ConditionsProduct Type
CondensationAldehyde/Ketone, Base6-Alkylidene derivative
OxidationOxidizing agents (e.g., CrO₃, KMnO₄)6-Oxo or 6-Hydroxy derivative
Radical HalogenationN-Bromosuccinimide (NBS)6-Bromo derivative
Deprotonation/AlkylationStrong base (e.g., LDA), Alkyl halide6-Alkyl derivative

Ring System Transformations and Rearrangement Processes

The tricyclic dibenzo[b,e]thiepinone skeleton can undergo several types of rearrangement and ring transformation reactions, often under acidic or thermal conditions, leading to structurally diverse products.

Beckmann Rearrangement : The ketone at C-11 can be converted to its corresponding oxime by reaction with hydroxylamine. researchgate.net Treatment of this oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) can induce a Beckmann rearrangement. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the migration of one of the aryl groups to the nitrogen atom, resulting in a ring-expanded seven-membered lactam (an azepinone derivative). ionike.comlibretexts.org The stereochemistry of the oxime determines which of the two non-equivalent aryl groups migrates.

Pummerer Rearrangement : Oxidation of the thioether sulfur atom to a sulfoxide is a feasible transformation. This sulfoxide, upon treatment with an acid anhydride (B1165640) like acetic anhydride, could undergo a Pummerer rearrangement. researchgate.netwikipedia.orgchem-station.com This reaction typically involves the rearrangement of the sulfoxide to an α-acyloxy thioether. In this specific cyclic system, it could lead to the formation of novel rearranged heterocyclic products. researchgate.net

Smiles Rearrangement : The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.org While a classic Smiles rearrangement might be challenging in this rigid system, related transformations, such as the Truce-Smiles rearrangement, could be envisioned under strongly basic conditions if a suitable nucleophilic group is present on a side chain attached to the ring system. nih.govresearchgate.netmanchester.ac.uk

Ring Expansion/Contraction : Under specific conditions, such as those used in the Büchner ring expansion, it might be possible to expand one of the benzene rings to a seven-membered ring. nih.gov Conversely, ring contraction reactions, while less common for this system, can sometimes be induced photochemically or through other high-energy processes.

Structural Characterization and Conformational Analysis of Dibenzo B,e Thiepin 11 6h One and Its Derivatives

Advanced Spectroscopic Analysis for Structural Elucidation

No specific ¹H NMR, ¹³C NMR, 2D-NMR, IR, or HRMS data for 10-Chlorodibenzo[b,e]thiepin-11(6H)-one could be located in the searched resources. For related dibenzo[b,e]thiepin-11-one derivatives, comparative NMR and IR spectral studies have been mentioned, but the explicit data for the 10-chloro variant is not provided. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Detailed experimental NMR data, including chemical shifts and coupling constants for the protons and carbons of this compound, are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies for the functional groups present in this compound are not documented in the available search results.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While HRMS is a standard technique for confirming the molecular formula of organic compounds, specific experimental data confirming the exact mass of this compound was not found.

X-ray Crystallography for Solid-State Structural Determination

There are no published crystal structures for this compound in the Cambridge Structural Database or other resources accessible through the searches. However, the crystal structure of the parent compound, Dibenzo[b,e]thiepin-11(6H)-one, has been thoroughly determined. nih.govresearchgate.netresearchgate.net

Molecular Geometry and Bond Length/Angle Parameters

Specific bond lengths and angles derived from X-ray crystallography for this compound are unavailable.

Conformational Analysis of the Seven-Membered Thiepin Ring (e.g., distorted boat conformation)

For the parent compound Dibenzo[b,e]thiepin-11(6H)-one, X-ray analysis shows that the central seven-membered thiepin ring adopts a distorted boat conformation. nih.govresearchgate.netresearchgate.net The dihedral angle between the mean planes of the two fused benzene (B151609) rings is reported to be 56.5 (1)°. nih.govresearchgate.netresearchgate.net It is plausible that the 10-chloro derivative would adopt a similar conformation, but without experimental data, this remains a hypothesis.

Intermolecular Interactions and Crystal Packing Motifs

Detailed analysis of the crystal structure of the parent compound, Dibenzo[b,e]thiepin-11(6H)-one, provides foundational insights into the packing motifs that could be expected for its derivatives. The crystal structure of Dibenzo[b,e]thiepin-11(6H)-one has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net The compound crystallizes in the orthorhombic space group Pna2₁ . researchgate.net

While the primary literature focuses heavily on the intramolecular geometry—confirming the seven-membered thiepin ring adopts a distorted boat conformation—a detailed description of the specific intermolecular interactions and the resulting supramolecular assembly is not provided. nih.govresearchgate.net Generally, the crystal packing of such compounds is stabilized by a combination of weak non-covalent interactions.

For the chloro-substituted derivative, this compound, specific crystallographic data is not available in the searched literature. However, the introduction of a chlorine atom would be expected to influence the crystal packing through potential C—H···Cl hydrogen bonds and halogen-halogen interactions, in addition to the van der Waals forces and potential π-π stacking interactions dictated by the fused aromatic rings. uky.edu These interactions would play a crucial role in directing the formation of specific packing motifs, such as herringbone or lamellar structures.

ParameterDibenzo[b,e]thiepin-11(6H)-one
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 14.6208 (11)
b (Å) 4.3503 (3)
c (Å) 16.9023 (13)
Volume (ų) 1075.07 (14)
Z 4
Data obtained at T = 110 K

Table 1: Crystallographic Data for Dibenzo[b,e]thiepin-11(6H)-one. nih.govresearchgate.net

Chiroptical Properties and Stereochemical Investigations of Chiral Analogues

The dibenzo[b,e]thiepinone scaffold is inherently achiral. Chirality can be introduced through substitution, leading to the formation of a stereogenic center or through the creation of atropisomers if rotation between the aromatic rings is sufficiently hindered.

While scientific literature notes that the isomeric dibenzo[c,e]thiepine derivatives exhibit noteworthy chiroptical properties, a similar detailed investigation for chiral analogues of dibenzo[b,e]thiepin-11(6H)-one or its 10-chloro derivative is not found in the surveyed publications. nih.govresearchgate.net

The stereochemical investigation of such chiral analogues would typically involve chiral resolution of a racemic mixture followed by analysis using chiroptical spectroscopy. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for assigning the absolute configuration of chiral molecules. nih.gov By comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration of the enantiomers can be reliably determined. nih.gov This methodology allows for the correlation of specific Cotton effects (positive or negative peaks in the ECD spectrum) with the spatial arrangement of the chromophores within the chiral molecule. nih.gov

Without experimental data for chiral derivatives of this compound, a discussion of their specific chiroptical properties remains speculative. Such studies would be essential to understand the relationship between their molecular structure and optical activity.

Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Precursor for the Construction of Expanded Polycyclic Systems

While specific examples detailing the use of 10-Chlorodibenzo[b,e]thiepin-11(6H)-one are not extensively documented in readily available literature, the synthetic utility of its isomers provides strong evidence for its potential in constructing larger, fused heterocyclic systems. For instance, the related isomer, 2-chloro-11H-dibenzo[b,f]thiepin-10-one, has been successfully employed as a starting material for the synthesis of novel, fused heterocyclic compounds. researchgate.net This isomeric precursor can be oxidized to a 1,2-diketone, which then undergoes cyclization reactions, such as the Hinsberg cyclization, to form expanded polycyclic systems like dibenzo[e,h]azulenes. researchgate.net

This strategy involves converting the ketone into a more reactive intermediate that can readily participate in annulation reactions with appropriate binucleophiles. It is chemically plausible that this compound could undergo similar transformations, such as α-functionalization followed by cyclization, to build additional heterocyclic rings onto its core structure. The chlorine substituent could potentially influence the regioselectivity of these annulation reactions, offering a pathway to unique polycyclic scaffolds.

Scaffold for Further Chemical Modification and Functionalization

The dibenzo[b,e]thiepinone framework is a versatile scaffold for developing new chemical entities, particularly in medicinal chemistry. ontosight.aiontosight.ai The core structure can be systematically modified at several positions to generate libraries of analogs with diverse biological activities. Derivatives of the parent 6,11-dihydrodibenzo[b,e]thiepin have been investigated for a range of properties, including antibacterial, antifungal, and anticancer activities. ontosight.ai

The ketone and chloro functionalities on this compound are primary sites for chemical modification.

Reactions at the Carbonyl Group: The ketone at the 11-position can undergo a wide array of standard carbonyl chemistry. It can be reduced to the corresponding alcohol, which can be further derivatized. It can also serve as a site for Grignard reactions or Wittig-type reactions to introduce carbon-based substituents. Furthermore, aminoalkylation of the corresponding 11-ketone of related dibenzo[b,e]thiepin-5,5-dioxides has been used to synthesize compounds with neurotropic and psychotropic activities. researchgate.net

Reactions involving the Chloro Substituent: The chlorine atom on the aromatic ring can be a site for nucleophilic aromatic substitution or participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These reactions allow for the introduction of a wide variety of functional groups, including alkyl, aryl, amino, and alkoxy moieties, significantly expanding the chemical diversity of the resulting molecules.

The following table summarizes potential functionalization strategies for the this compound scaffold.

Reaction SiteReaction TypePotential ReagentsResulting Functional Group
C11-KetoneReductionNaBH₄, LiAlH₄Secondary Alcohol
C11-KetoneGrignard ReactionR-MgBrTertiary Alcohol
C11-KetoneWittig ReactionPh₃P=CHRAlkene
C10-ChloroSuzuki CouplingAr-B(OH)₂, Pd catalystAryl group
C10-ChloroBuchwald-HartwigR₂NH, Pd catalystSecondary/Tertiary Amine
C10-ChloroNucleophilic SubstitutionNaORAlkoxy group

Strategies for Diversity-Oriented Synthesis Utilizing the Dibenzo[b,e]thiepinone Core

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening and drug discovery. frontiersin.orgcam.ac.uk The goal of DOS is to efficiently generate molecules with a high degree of scaffold diversity, exploring large regions of chemical space. cam.ac.uk

The this compound core is an excellent starting point for DOS strategies due to its multiple reactive sites. A divergent synthetic approach can be envisioned where the parent molecule is treated with a variety of reagents to generate a library of compounds with distinct structural features.

A potential DOS strategy could involve a "build/couple/pair" approach:

Build: Synthesize the core this compound scaffold.

Couple: In a parallel fashion, react the ketone with a diverse set of building blocks (e.g., various Grignard reagents) and simultaneously react the chloro group with another set of building blocks (e.g., various boronic acids or amines via cross-coupling).

Pair: Induce intramolecular reactions in the coupled products to generate new, more complex polycyclic scaffolds. Different reaction conditions could be applied to subsets of the library to trigger different cyclization pathways, further increasing scaffold diversity.

By systematically varying the building blocks and the reaction pathways, a large and diverse library of complex molecules can be rapidly generated from the single, strategically functionalized precursor, this compound. This approach leverages the inherent reactivity of the scaffold to explore novel chemical space for potential biological applications.

Conclusion and Future Research Directions in Dibenzo B,e Thiepin 11 6h One Chemistry

Summary of Key Achievements in the Synthesis, Structure, and Reactivity of Dibenzo[b,e]thiepinones

The study of dibenzo[b,e]thiepinones has led to significant advancements in synthetic organic chemistry and structural analysis. A primary achievement has been the development of efficient synthetic routes to the core tricyclic system. The most common methods involve the intramolecular cyclization of 2-(phenylthiomethyl)benzoic acids, often facilitated by strong acids like polyphosphoric acid (PPA). sphinxsai.comresearchgate.net This approach has proven effective for producing the parent compound, Dibenzo[b,e]thiepin-11(6H)-one, which serves as a crucial intermediate for various derivatives. researchgate.net

Structurally, the dibenzo[b,e]thiepin-11(6H)-one molecule has been well-characterized through single-crystal X-ray diffraction. nih.gov These studies have unequivocally established that the central seven-membered thiepin ring is not planar but adopts a distorted boat conformation. researchgate.netnih.govnih.gov The dihedral angle between the two fused benzene (B151609) rings is a key feature of this structure. nih.govnih.gov

Crystal Structure Data for Dibenzo[b,e]thiepin-11(6H)-one
ParameterValueReference
Molecular FormulaC₁₄H₁₀OS nih.gov
Molecular Weight226.28 g/mol nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupPna2₁ researchgate.net
Dihedral Angle (Benzene Rings)56.5 (1)° nih.gov
Ring ConformationDistorted Boat nih.gov

In terms of reactivity, research has demonstrated several key transformations. The methylene (B1212753) group at the 6-position (adjacent to the sulfur atom) is reactive and can undergo condensation reactions with aromatic aldehydes. researchgate.net Furthermore, the sulfur atom can be oxidized to the corresponding sulfone (5,5-dioxide), a modification that significantly alters the molecule's electronic properties and biological activity. researchgate.netresearchgate.net The ketone at the 11-position is also a versatile functional handle, enabling reactions such as the formation of oximes. researchgate.net These established reactions have been fundamental in creating a library of derivatives based on the core scaffold.

Identification of Unexplored Reactivity and Novel Derivatization Pathways for 10-Chlorodibenzo[b,e]thiepin-11(6H)-one

Despite the progress made, the full reactive potential of substituted dibenzo[b,e]thiepinones, particularly this compound, remains largely untapped. The presence of three distinct functional motifs—an α-chloro ketone, a thioether, and an aryl chloride—opens up numerous avenues for novel derivatization that have yet to be explored.

α-Chloro Ketone Moiety: The α-chloro ketone is a highly reactive electrophilic site. youtube.com While this functionality is known to be exceptionally reactive in S(_N)2 displacement reactions, libretexts.org its utility in the context of the dibenzo[b,e]thiepinone system is underexplored. This site presents a prime opportunity for reaction with a wide array of nucleophiles (e.g., amines, thiols, azides, and soft carbon nucleophiles like enolates) to introduce diverse substituents at the 10-position. youtube.comup.ac.za Such reactions could provide access to novel derivatives with potentially unique chemical and physical properties.

Ketone Carbonyl Group: The carbonyl group itself is a site for classic ketone chemistry. The Wittig reaction, for instance, could be employed to convert the C=O double bond into a C=C double bond, introducing exocyclic alkylidene groups. masterorganicchemistry.com This would significantly alter the geometry and conjugation of the central ring. Similarly, aldol-type condensation reactions could be used to build larger molecular architectures from the ketone functionality.

Aryl Chloride Moiety: The chlorine atom on one of the benzene rings offers a handle for modern transition-metal-catalyzed cross-coupling reactions. nobelprize.orgmdpi.com Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations could be used to form new carbon-carbon and carbon-heteroatom bonds at this position. mdpi.combeilstein-journals.org This would allow for the introduction of aryl, vinyl, alkynyl, or amino groups, providing a powerful tool for tuning the electronic properties of the entire π-system.

Opportunities for Method Development and Mechanistic Studies in the Synthesis of Related Heterocyclic Systems

The synthesis of dibenzo[b,e]thiepinones and related heterocycles provides fertile ground for methodological advancement and deeper mechanistic understanding. While traditional methods like PPA-mediated cyclization are effective, they often require harsh conditions. sphinxsai.com There is a significant opportunity to apply modern synthetic techniques to improve the efficiency, scope, and environmental footprint of these syntheses.

Palladium-catalyzed C-S bond formation, for example, has been used to construct dibenzo[b,f]thiepines and could be adapted for the synthesis of the dibenzo[b,e]thiepinone core. researchgate.net The development of one-pot or tandem reactions that combine C-S bond formation with cyclization would represent a significant step forward. Furthermore, strategies like the McMurry coupling have been used for the ring-forming step in related systems and could offer an alternative pathway. nih.gov

From a mechanistic standpoint, detailed computational studies could provide valuable insights into the intramolecular cyclization process. rsc.orgmdpi.com Density Functional Theory (DFT) calculations could elucidate the transition states and reaction pathways, helping to optimize reaction conditions and predict the outcomes for different substituted precursors. mdpi.com Such studies could clarify the role of the acid catalyst and the energetics of the ring-closing step, guiding the development of more efficient and selective synthetic methods.

Interdisciplinary Research Prospects in Fundamental Organic Chemistry and Materials Science

Beyond its traditional role in medicinal chemistry, the dibenzo[b,e]thiepinone scaffold holds promise for interdisciplinary applications, particularly in materials science. The rigid, π-conjugated core of the molecule is a feature it shares with many high-performance organic electronic materials.

Fused thiophene (B33073) systems, such as dibenzothiophene (B1670422) (DBT) and dithienothiophene (DTT), are well-established building blocks for organic semiconductors used in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govfrontiersin.orgnih.gov These materials exhibit good charge mobility due to their extended π-conjugation and potential for favorable solid-state packing. nih.gov

The dibenzo[b,e]thiepinone framework can be viewed as a non-planar, sulfur-bridged analogue of these systems. The inherent functionality of this compound provides multiple sites for chemical modification, which could be used to systematically tune the material's electronic properties, such as the HOMO/LUMO energy levels and the band gap. acs.orgumn.edu For example, oxidation of the thioether to a sulfone would create a strong electron-withdrawing group, significantly lowering the LUMO energy and transforming the molecule into an electron-accepting (n-type) material. umn.eduresearchgate.net Conversely, palladium-catalyzed cross-coupling reactions could be used to attach electron-donating groups to the aromatic rings, raising the HOMO level.

This tunability makes the dibenzo[b,e]thiepinone skeleton a compelling target for fundamental studies in physical organic chemistry and for the design of novel organic semiconductors. Investigating the relationship between the non-planar structure, substituent effects, and charge transport properties could lead to new design principles for advanced electronic materials. acs.org

Q & A

Q. What established synthetic routes are used to prepare 10-Chlorodibenzo[b,e]thiepin-11(6H)-one?

The synthesis typically involves cyclization reactions and functional group modifications. For example:

  • Cyclization with PPA : Polyphosphoric acid (PPA) facilitates cyclization of precursor thioethers to form the thiepin core .
  • Wittig Reaction : Chlorinated intermediates can be synthesized via Wittig reactions using n-BuLi and appropriate reagents to introduce substituents .
  • Reductive Amination : Sodium borohydride (NaBH₄) is employed to reduce ketones or imines in multi-step syntheses .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include:

  • Space Group : Orthorhombic Pna2₁ with unit cell dimensions a = 14.6208 Å, b = 4.3503 Å, c = 16.9023 Å .
  • Conformation : The thiepin ring adopts a distorted boat conformation, with a dihedral angle of 56.5° between fused benzene planes .
  • Hydrogen Bonding : Absent in the parent structure, but substituents (e.g., Cl) may influence intermolecular interactions .

Q. What analytical methods validate purity and identity?

  • HPLC : Stability-indicating reverse-phase HPLC with UV detection monitors impurities (e.g., sulfoxide/sulfone derivatives) .
  • Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., m/z 226.294 for C₁₄H₁₀ClOS) .
  • IR/NMR : Carbonyl (C=O) stretching at ~1700 cm⁻¹ (IR) and distinct aromatic/ketone signals in ¹H/¹³C NMR .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) compare with experimental structural data?

Discrepancies arise between X-ray and DFT-optimized geometries:

  • Dihedral Angles : Experimentally, the benzene ring dihedral angle is 56.5°, while B3LYP/6-31G(d) calculations predict 46.2° due to solvent-free optimization .
  • Torsional Strain : Computational models underestimate steric hindrance in the solid state, leading to deviations in C–O and C–S bond angles .
  • Mitigation Strategy : Hybrid QM/MM approaches or implicit solvent models improve agreement .

Q. What pharmacological interactions are predicted for this compound?

  • Androgen Receptor Binding : Docking studies using 4fdh/7bw1 protein models suggest moderate binding affinity (ΔG ≈ -8.2 kcal/mol) via hydrophobic interactions with Leu704 and hydrogen bonds with Arg752 .
  • 5α-Reductase Inhibition : Molecular dynamics simulations indicate competitive inhibition by occupying the enzyme’s active site, reducing dihydrotestosterone synthesis .
  • ADMET Profiles : SwissADME predicts moderate blood-brain barrier permeability (logBB = 0.3) but potential hepatotoxicity (GUSAR LD₅₀ = 800 mg/kg) .

Q. How does the compound behave under forced degradation conditions?

  • Oxidative Stress : Exposure to H₂O₂ generates sulfoxide derivatives (e.g., 5,5-dioxo analogs), detectable via LC-MS/MS .
  • Photolysis : UV irradiation at 254 nm causes ring-opening reactions, forming chlorinated biphenyl byproducts .
  • Acidic Hydrolysis : Degrades to dibenzo[b,e]thiepin-11(6H)-one under HCl (1M, 60°C), confirmed by loss of Cl⁻ ion in ion chromatography .

Q. How are data contradictions resolved in structural studies?

  • Refinement Protocols : SHELXL’s full-matrix least-squares refinement accounts for anisotropic displacement parameters, reducing R₁ values to <0.04 .
  • Validation Tools : PLATON/SHELXTL check for missed symmetry or twinning, critical for high Z′ structures .
  • Multi-Method Cross-Validation : Pairing XRD with solid-state NMR or Raman spectroscopy resolves ambiguities in hydrogen positioning .

Q. Methodological Notes

  • Crystallography : Use CrysAlis PRO for data collection and Olex2 for visualization .
  • Synthetic Optimization : Monitor reaction progress via TLC with iodine staining for intermediates lacking UV activity .
  • Computational Workflows : Gaussian 16 (B3LYP/6-311++G**) or ORCA (DFT-D3) are recommended for geometry optimizations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.